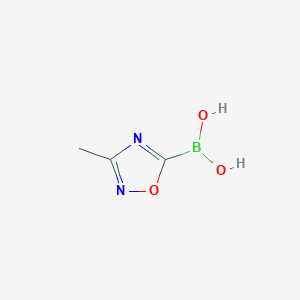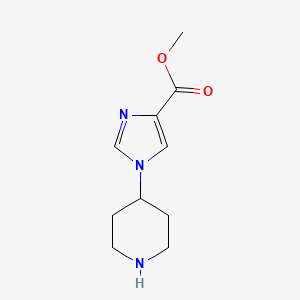
2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Descripción general
Descripción
2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one, also known as THQ or benzodiazepinedione, is a heterocyclic organic compound that has been widely studied for its potential applications in medicinal chemistry. THQ is a bicyclic structure that contains a quinazoline ring and a lactam ring. Its unique structure has attracted much attention due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of 2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one is not fully understood, but it is believed to act through several pathways. 2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, 2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one has also been shown to modulate the activity of several neurotransmitters, including serotonin, dopamine, and GABA, which may contribute to its anticonvulsant and antidepressant effects.
Biochemical and physiological effects:
2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one has been shown to have several biochemical and physiological effects. 2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one has also been shown to have anticonvulsant effects by modulating the activity of ion channels in the brain. In addition, 2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one has been shown to have antidepressant effects by modulating the activity of neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one in lab experiments is its potent anticancer activity, which makes it a useful tool for studying cancer biology and developing new cancer treatments. Another advantage is its anticonvulsant and antidepressant effects, which make it a potential treatment for epilepsy and depression. However, one limitation of using 2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one in lab experiments is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for research on 2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one. One area of research is the development of new 2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one derivatives with improved anticancer activity and reduced toxicity. Another area of research is the identification of the molecular targets of 2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one, which may provide insights into its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of 2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one in vivo, which may pave the way for its use as a therapeutic agent.
Aplicaciones Científicas De Investigación
2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one has been extensively studied for its potential therapeutic applications, including its use as an anticancer agent, an anticonvulsant, and an antidepressant. Recent studies have shown that 2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one has potent anticancer activity against various types of cancer, including breast cancer, lung cancer, and leukemia. 2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one has also been shown to possess anticonvulsant activity, making it a potential treatment for epilepsy. In addition, 2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one has been shown to have antidepressant effects, suggesting its potential use in the treatment of depression.
Propiedades
IUPAC Name |
2-amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c15-14-16-12-9-5-4-8-11(12)13(18)17(14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODZCULSMDSVBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C(=N2)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-phenyl-5,6,7,8-tetrahydroquinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B3284191.png)

![6-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzo[d]thiazole](/img/structure/B3284225.png)








